hexahydro-1H-cyclopenta[c]furan-5-amine
Overview
Description
Scientific Research Applications
Synthesis of Cyclopentane Derivatives
A study by Gimazetdinov et al. (2016) describes the synthesis of a new cyclopentane derivative, highlighting a method involving the cleavage of a tricyclic aminal to produce a 1,2,3,4-functionalized cyclopentane. This process provides insights into the synthetic applications of hexahydro-1H-cyclopenta[c]furan-5-amine derivatives in creating complex organic molecules (Gimazetdinov et al., 2016).
Advances in Polyurethane Synthesis
Research by Du et al. (2014) explores the functionalization of primary mono-amine as a chain extender in the synthesis of linear polyurethane with pendant furan groups, leading to the development of cross-linked healable polyurethane containing Diels-Alder bonds. This study illustrates the versatility of this compound derivatives in polymer science, particularly in enhancing the properties of polyurethane materials (Du et al., 2014).
Catalytic Multicomponent Reactions
Pathipati et al. (2016) report on a diastereoselective multicomponent reaction involving alkynyl enones, aldehydes, and secondary amines, facilitated by an indium catalyst. This method enables the synthesis of highly substituted cyclopenta[c]furan derivatives in a single step, showcasing the role of this compound derivatives in facilitating complex cycloaddition reactions (Pathipati et al., 2016).
Biomass-Derived Pharmaceutical Synthesis
Galkin et al. (2017) demonstrate the transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals through the reductive amination of 2,5-diformylfuran. The synthesized bis(aminomethyl)furans serve as building blocks for creating new derivatives with biologically active compound structures, highlighting the potential of this compound derivatives in green chemistry and pharmaceutical synthesis (Galkin et al., 2017).
Safety and Hazards
Safety information for similar compounds like cis-hexahydro-1H-cyclopenta[c]furan-5-one and hexahydro-1H-cyclopenta[c]furan-5-one are available. They have hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-1-5-3-9-4-6(5)2-7/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWFZRFPLXNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361415-15-7 | |
Record name | hexahydro-1H-cyclopenta[c]furan-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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